molecular formula C27H26ClN3O3 B2515965 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1110972-23-0

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No. B2515965
CAS RN: 1110972-23-0
M. Wt: 475.97
InChI Key: SNWAHZDXTOZMQU-UHFFFAOYSA-N
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Description

The compound "4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one" is a complex molecule that appears to be related to a family of heterocyclic compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or one-pot synthesis methods. For instance, paper describes a one-pot, four-component reaction to produce pyrido[1,2-a]benzimidazole derivatives. Similarly, paper details a three-component reaction for the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives. These methods suggest that the synthesis of the target compound could potentially be achieved through a similar multi-step reaction involving the combination of appropriate precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, paper provides a detailed structural analysis of a pyrazolopyrimidinone derivative using X-ray diffraction and DFT calculations. This suggests that the molecular structure of the target compound could also be elucidated using these methods to confirm the geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular framework. Paper explores the structure-activity relationship of benzimidazole derivatives, indicating that modifications at specific positions can significantly impact the biological activity. This implies that the target compound may also undergo various chemical reactions, such as alkylation or condensation, to yield derivatives with different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their structure. Paper discusses the antioxidant activity of pyrrolidinone derivatives, which is a physical property that can be measured using assays like DPPH radical scavenging. The target compound's properties, such as solubility, stability, and reactivity, can be inferred from similar analyses performed on related structures.

Relevant Case Studies

Case studies involving related compounds provide insights into potential applications. For instance, paper evaluates benzimidazole derivatives as neuropeptide Y Y1 receptor antagonists for antiobesity drugs. Paper assesses the antimicrobial activity of benzimidazole derivatives. These studies suggest that the target compound could also be evaluated for similar biological activities, which may lead to the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

The compound 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is related to various synthetic and characterization studies in the field of organic chemistry and materials science. For instance, a study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcased their antioxidant activity, highlighting the potential of chloro and hydroxyl-substituted compounds in developing potent antioxidants (Tumosienė et al., 2019). Another research focused on the efficient synthesis of benzimidazoles under solvent-free conditions using Bi(III) salts, demonstrating the versatility of benzimidazole frameworks in organic synthesis (Mohammadpoor-Baltork et al., 2007).

Material Applications

In materials science, the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines was reported, emphasizing the importance of structural modifications in achieving desirable thermal and mechanical properties for polyimides (Wang et al., 2006). Another study presented the synthesis, X-ray structural features, DFT calculations, and fluorescence studies of a new pyridoxal-benzimidazole ligand and its molybdenum complex, showcasing the intricate relationship between structure and photophysical properties (Pereira et al., 2014).

Biological Activity

On the biological front, the synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists were investigated for their potential in developing antiobesity drugs, highlighting the therapeutic applications of benzimidazole derivatives (Zarrinmayeh et al., 1998).

properties

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-2-4-8-24(18)30-15-19(14-26(30)33)27-29-23-7-3-5-9-25(23)31(27)16-21(32)17-34-22-12-10-20(28)11-13-22/h2-13,19,21,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWAHZDXTOZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

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